1-Fluoro-4-(trimethoxymethyl)benzene
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Overview
Description
1-Fluoro-4-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13FO3 It is a derivative of benzene, where a fluorine atom and a trimethoxymethyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(trimethoxymethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, fluorobenzene is reacted with trimethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(trimethoxymethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzene derivatives .
Scientific Research Applications
1-Fluoro-4-(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(trimethoxymethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the trimethoxymethyl group can influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-nitrobenzene: This compound has a nitro group instead of a trimethoxymethyl group, leading to different chemical properties and reactivity.
1-Fluoro-4-(p-tolylethynyl)benzene: This compound features a p-tolylethynyl group, which affects its electronic and steric properties.
Uniqueness
1-Fluoro-4-(trimethoxymethyl)benzene is unique due to the presence of both a fluorine atom and a trimethoxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-fluoro-4-(trimethoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQGSOJMHHHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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